
Mometasone furoate impurity D-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mometasone furoate impurity D-d3 is a deuterated form of mometasone furoate impurity D. Mometasone furoate is a synthetic corticosteroid used in various pharmaceutical formulations, including nasal sprays, inhalation powders, and topical creams. The deuterated form, impurity D-d3, is often used as an internal standard in analytical chemistry to quantify mometasone furoate and its impurities .
Preparation Methods
The synthesis of mometasone furoate impurity D-d3 involves multiple steps, including the introduction of deuterium atoms. The synthetic route typically starts with the parent compound, mometasone furoate, and involves deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial production methods for this compound are similar to those used for other deuterated compounds. These methods involve large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Mometasone furoate impurity D-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols .
Scientific Research Applications
Mometasone furoate impurity D-d3 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to quantify mometasone furoate and its impurities.
Pharmaceutical Research: It is used in the development and validation of analytical methods for the quality control of mometasone furoate formulations.
Biological Studies: It is used in studies investigating the metabolism and pharmacokinetics of mometasone furoate.
Mechanism of Action
The mechanism of action of mometasone furoate impurity D-d3 is similar to that of mometasone furoate. It acts as a glucocorticoid receptor agonist, binding to glucocorticoid receptors and modulating the expression of anti-inflammatory proteins. This leads to a reduction in inflammation and immune response .
Comparison with Similar Compounds
Mometasone furoate impurity D-d3 can be compared with other deuterated impurities of mometasone furoate, such as:
Mometasone furoate impurity C: Another known impurity of mometasone furoate, often used in analytical method development.
Mometasone furoate impurity G: Used in the quantitation of mometasone furoate in pharmaceutical formulations.
The uniqueness of this compound lies in its use as a deuterated internal standard, which provides more accurate and reliable quantitation in analytical methods .
Properties
Molecular Formula |
C27H29ClO6 |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-chloroacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] 3,4,5-trideuteriofuran-2-carboxylate |
InChI |
InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-24(16,2)27(18)22(33-27)13-25(19,3)26(15,21(30)14-28)34-23(31)20-5-4-10-32-20/h4-5,8-10,12,15,18-19,22H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,22+,24+,25+,26+,27-/m1/s1/i4D,5D,10D |
InChI Key |
PGAGVJAYRDPYKY-PLJKJMPMSA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@H]4[C@@]5([C@H]3CCC6=CC(=O)C=C[C@@]65C)O4)C)C)C(=O)CCl)[2H] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


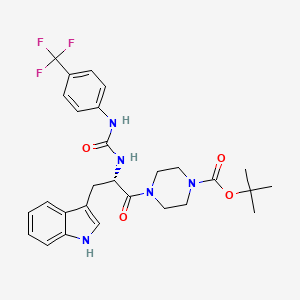
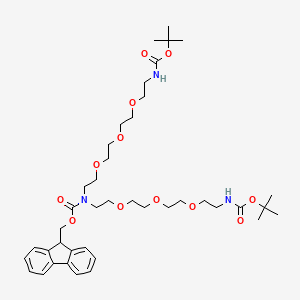
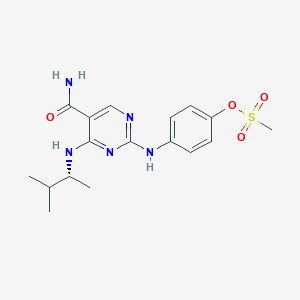
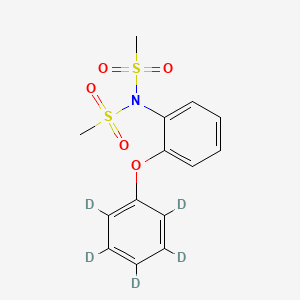
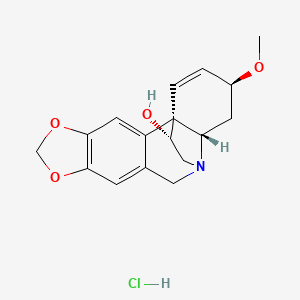
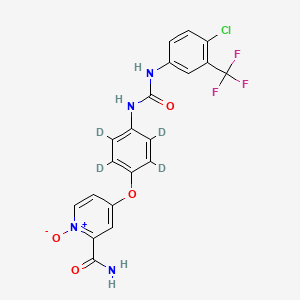
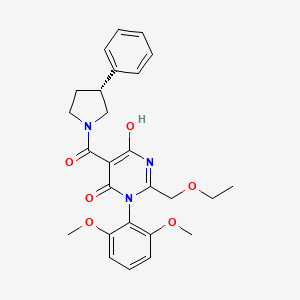
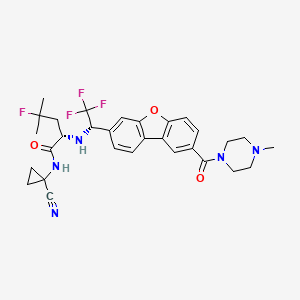
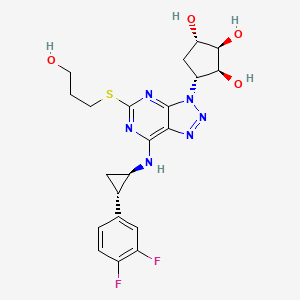
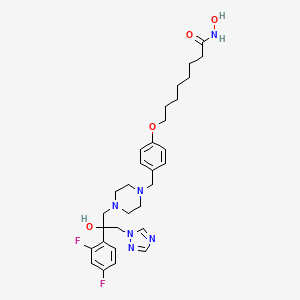



![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
